molecular formula C28H27N7 B2543803 N-(2-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946216-99-5

N-(2-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2543803
CAS No.: 946216-99-5
M. Wt: 461.573
InChI Key: PFJSOCMIQXOYPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a sophisticated chemical scaffold designed for advanced pharmaceutical and biochemical research. This compound integrates a pyrazolo[3,4-d]pyrimidine core, which is recognized as a privileged structure in medicinal chemistry due to its ability to mimic purine bases, facilitating interactions with a wide range of enzymes and receptors . The specific substitution pattern of this molecule is critical to its research value. The presence of the 4-phenylpiperazin-1-yl moiety at the 6-position is a key structural feature often employed to enhance solubility and pharmacokinetic properties, while also contributing to target affinity and selectivity in molecular design . This molecular architecture suggests potential for investigation in various therapeutic areas. Compounds based on the pyrazolo[3,4-d]pyrimidine skeleton have been extensively explored in patent literature for their biological activities, often serving as key scaffolds in the development of novel therapeutic agents . Furthermore, the incorporation of a phenylpiperazine subunit, a common feature in neuropharmacological agents, indicates its research relevance could extend to the study of central nervous system (CNS) targets, similar to other compounds designed as 5-HT7 receptor antagonists . This makes it a valuable candidate for researchers exploring new chemical entities in neuroscience and oncology.

Properties

IUPAC Name

N-(2-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N7/c1-21-10-8-9-15-25(21)30-26-24-20-29-35(23-13-6-3-7-14-23)27(24)32-28(31-26)34-18-16-33(17-19-34)22-11-4-2-5-12-22/h2-15,20H,16-19H2,1H3,(H,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJSOCMIQXOYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article explores its synthesis, molecular interactions, and biological efficacy based on diverse research findings.

1. Chemical Structure and Synthesis

The compound is characterized by a pyrazolo[3,4-d]pyrimidine core, which is substituted with various functional groups that enhance its biological activity. The synthesis typically involves multi-step organic reactions, including cyclization reactions with hydrazines and carbonyl precursors, followed by alkylation or acylation to introduce the 2-methylphenyl and phenylpiperazine substituents.

2.1 Anticancer Properties

Recent studies have indicated that this compound exhibits significant inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator in cell cycle progression. Molecular docking simulations have demonstrated favorable binding interactions between the compound and the active site of CDK2, including essential hydrogen bonds that stabilize the compound within the enzyme's active site .

Table 1: Comparison of Biological Activity with Similar Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
1-methyl-N-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineSimilar core structureCDK2 inhibitionLacks 2-methyl substitution
N-(3-fluorophenyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-aminesDifferent substituentsPotential anti-cancer activityFluorine substitution enhances lipophilicity
6-(4-methylphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-aminesVariations in phenyl groupsVarying anti-tumor effectsDifferent substitution patterns affect selectivity

The compound's anticancer efficacy is attributed to its ability to induce apoptosis in cancer cells. In vitro studies have shown that it can significantly inhibit cell proliferation across various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The IC50 values observed in these studies range from 0.01 µM to 49.85 µM depending on the specific cell line and treatment conditions .

3. Case Studies and Research Findings

Several studies have explored the biological activity of pyrazolo[3,4-d]pyrimidine derivatives similar to this compound:

Case Study 1:
A study by Mohareb et al. synthesized novel pyrazolopyrimidine derivatives and screened them against MCF7 and NCI-H460 cancer cell lines. One derivative exhibited an IC50 value of 0.01 µM against MCF7 cells, indicating potent anticancer activity .

Case Study 2:
Research conducted by Sun et al. evaluated a related compound for its CDK inhibition potential. The study found that certain derivatives surpassed existing inhibitors like (R)-roscovitine in potency by 4–28 times, demonstrating the therapeutic promise of this class of compounds .

4.

This compound represents a promising candidate in the field of anticancer drug development due to its unique structural features and significant biological activity against key molecular targets like CDK2. Ongoing research into its mechanism of action and further optimization of its structure may yield more potent derivatives with improved therapeutic profiles.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with five analogs from the evidence, focusing on substituents, molecular formulas, and molecular weights:

Compound Name (Core: Pyrazolo[3,4-d]pyrimidin-4-amine) Position 1 Substituent Position 4 Substituent Position 6/Other Substituent Molecular Formula Molecular Weight (g/mol) Reference
N-(2-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Phenyl N-(2-methylphenyl) 4-Phenylpiperazinyl C29H28N8 488.59 -
1-(2,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine 2,4-Dimethylphenyl N-(4-methylbenzyl) None C22H22N6 370.46
1-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-Chlorobenzyl N-(2-methoxyethyl) None C16H17ClN6O 352.80
N-benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-Chlorophenyl N-benzyl None C19H15ClN6 362.81
N-[2-(4-chlorophenyl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3-Methylphenyl N-[2-(4-chlorophenyl)ethyl] None C20H18ClN5 363.84
N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine None N-(furan-2-ylmethyl) None C10H9N5O 215.21

Key Observations :

  • Substituent Diversity : The target compound uniquely incorporates a 4-phenylpiperazinyl group at position 6, absent in other analogs. This group likely enhances solubility and receptor interaction due to its basic nitrogen atoms and aromaticity .
  • Molecular Weight : The target has the highest molecular weight (488.59 g/mol) due to its bulky substituents, which may influence pharmacokinetics (e.g., absorption and distribution).
  • Chlorophenyl vs.

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsKey IntermediateYield (%)
15-Amino-pyrazole, POCl₃/DMF (0–10°C)6-Chloro-pyrazolopyrimidine65–70
24-Phenylpiperazine, Pd(OAc)₂, XPhos ligandPiperazinyl adduct50–55
3Acetonitrile recrystallizationFinal compound>95 purity

Basic: What spectroscopic and analytical methods are employed for structural characterization?

Methodological Answer:

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and piperazine N–CH₂ groups (δ 2.5–3.5 ppm). Coupling constants confirm substituent positions .
  • IR Spectroscopy : Detect N–H stretches (~3400 cm⁻¹) and C=N/C=C vibrations (1600–1500 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 500–550) .
  • Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .

Basic: How is the compound screened for initial biological activity in academic research?

Methodological Answer:

  • Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) using agar diffusion or microdilution (MIC determination). Activity is compared to standards like fluconazole .
  • Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) assess selectivity indices (IC₅₀ > 50 µM preferred) .

Advanced: How are structure-activity relationship (SAR) studies designed for this compound?

Methodological Answer:
SAR studies focus on:

Substituent Variation :

  • Modify the 2-methylphenyl group (e.g., fluorophenyl, methoxyphenyl) to assess steric/electronic effects .
  • Replace 4-phenylpiperazine with morpholine or thiomorpholine to probe hydrogen-bonding interactions .

Biological Testing : Compare IC₅₀ values across derivatives in enzyme inhibition (e.g., kinase assays) or antimicrobial panels.

Computational Modeling : Docking studies (AutoDock Vina) predict binding affinities to targets like EGFR or CYP450 .

Q. Table 2: SAR Trends for Analogues

SubstituentActivity Trend (vs. Parent Compound)Probable Mechanism
4-Fluorophenyl↑ Antifungal activity (MIC 2 µg/mL)Enhanced membrane penetration
4-Methoxyphenyl↓ Cytotoxicity (IC₅₀ 120 µM)Reduced metabolic oxidation

Advanced: How is crystallographic data analyzed to resolve molecular conformation?

Methodological Answer:

  • X-ray Diffraction : Single-crystal analysis determines dihedral angles between pyrazolopyrimidine and substituent planes. For example, the 4-phenylpiperazine group may deviate by 12–86° from the core .
  • Hydrogen Bonding : Intramolecular N–H⋯N bonds (e.g., N4–H4⋯N5) stabilize six-membered rings, confirmed by bond lengths (~2.8 Å) .
  • Packing Interactions : Weak C–H⋯π or C–H⋯O bonds (e.g., C61–H61⋯O5) form polymeric chains, analyzed via Mercury software .

Advanced: How are contradictions in biological activity data addressed?

Methodological Answer:
Contradictions (e.g., variable MICs across studies) are resolved by:

Purity Validation : HPLC (>98%) and elemental analysis exclude impurity-driven artifacts .

Assay Standardization : Use CLSI guidelines for antimicrobial testing to minimize inter-lab variability .

Solubility Optimization : DMSO stock solutions are filtered (0.22 µm) to prevent aggregation .

Structural Confirmation : Re-test compounds with conflicting results using updated crystallographic data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.